
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 belongs to the class of benzamide compounds and is known to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of HM-3 is not fully understood, but it is known to interact with a variety of molecular targets. HM-3 has been shown to inhibit the activity of the proteasome, an important cellular protein degradation pathway. It has also been shown to inhibit the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. The inhibition of these targets is thought to contribute to the antitumor and antiviral activity of HM-3.
Biochemical and Physiological Effects:
HM-3 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, HM-3 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. HM-3 has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines. Additionally, HM-3 has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress.
实验室实验的优点和局限性
HM-3 has several advantages for use in lab experiments. It is a potent and selective inhibitor of several important molecular targets, making it a valuable tool for studying the function of these targets. HM-3 is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments. However, there are also limitations to the use of HM-3 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of HM-3 is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on HM-3. One area of interest is the development of HM-3 derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of HM-3 in cellular signaling pathways, which may provide insights into its mechanism of action. Additionally, the potential use of HM-3 in combination with other drugs for cancer therapy or antiviral therapy is an area of active research. Finally, the investigation of the potential use of HM-3 as a therapeutic agent for other diseases, such as neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, HM-3 is a promising compound that has been extensively studied for its potential use in scientific research. It exhibits potent antitumor and antiviral activity, as well as a wide range of biochemical and physiological effects. While there are limitations to the use of HM-3 in lab experiments, it remains a valuable tool for studying the function of important molecular targets. There are several potential future directions for research on HM-3, including the development of improved derivatives and investigation of its role in cellular signaling pathways.
合成方法
The synthesis of HM-3 involves the reaction of 8-hydroxy-2-methylquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propylamine to yield HM-3. The synthesis of HM-3 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
科学研究应用
HM-3 has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. HM-3 has also been shown to possess antiviral activity against a variety of viruses, including HIV, making it a potential candidate for the development of antiviral drugs. Additionally, HM-3 has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are important targets for drug development.
属性
IUPAC Name |
3,5-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-9-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-8-6-7-15(2)21(16)24-22(18)26/h6-8,10-13H,5,9,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCTPGPUQQWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

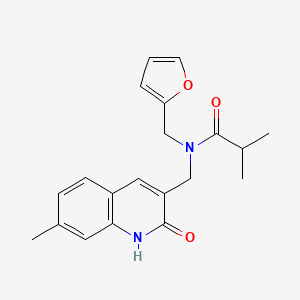

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
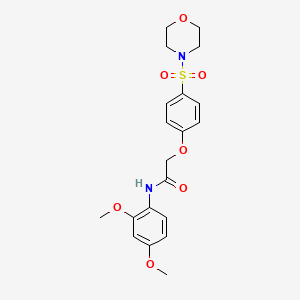
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
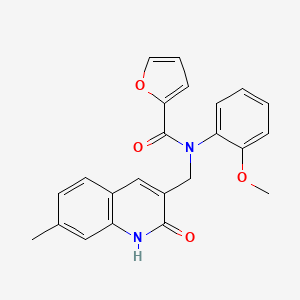

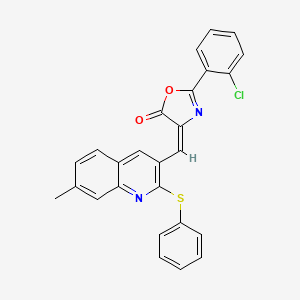
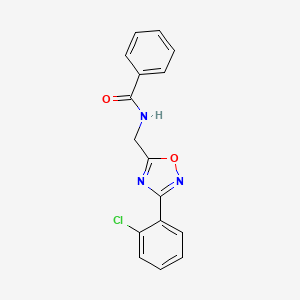
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
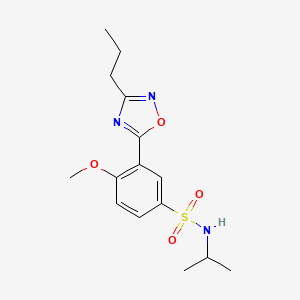
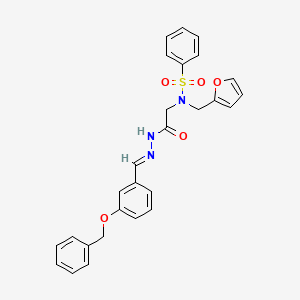
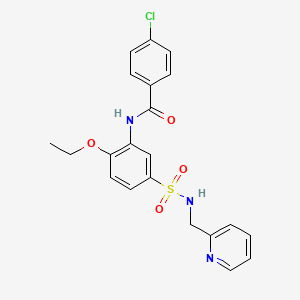
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)